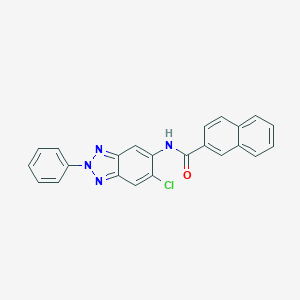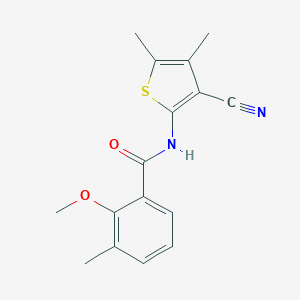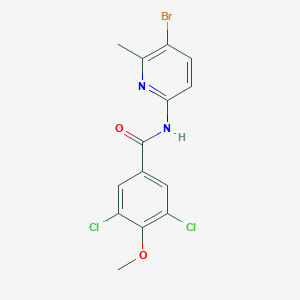![molecular formula C24H33N3O4 B244297 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TEB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug development, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide acts as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide increases the levels of dopamine in the brain, which can improve cognitive function and reduce the risk of neurodegenerative diseases. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has antioxidant properties and can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine in the brain, improved cognitive function, and reduced inflammation. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively inhibit MAO-B. However, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide research, including the development of new 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide derivatives with improved pharmacological properties, the investigation of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide's potential applications in other fields such as psychiatry and addiction research, and the development of new drug delivery systems for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential side effects.
Métodos De Síntesis
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methylpiperazine and 2-bromo-N-(2-chloroethyl)benzamide. The resulting product is then treated with ethanol to yield 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Propiedades
Fórmula molecular |
C24H33N3O4 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O4/c1-5-29-21-16-18(17-22(30-6-2)23(21)31-7-3)24(28)25-19-10-8-9-11-20(19)27-14-12-26(4)13-15-27/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
Clave InChI |
JKCYTUYSNBOOIE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
SMILES canónico |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)